(3Z)-5-(2,5-Dimethoxyphenyl)-3-[(3-nitrophenyl)methylidene]-2,3-dihydrofuran-2-one
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Overview
Description
(3Z)-5-(2,5-Dimethoxyphenyl)-3-[(3-nitrophenyl)methylidene]-2,3-dihydrofuran-2-one is a complex organic compound characterized by its unique structural features. This compound contains a furanone ring substituted with dimethoxyphenyl and nitrophenyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-5-(2,5-Dimethoxyphenyl)-3-[(3-nitrophenyl)methylidene]-2,3-dihydrofuran-2-one typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethoxybenzaldehyde with 3-nitrobenzaldehyde in the presence of a base to form the intermediate compound. This intermediate is then subjected to cyclization under acidic conditions to yield the final product. The reaction conditions often require precise temperature control and the use of specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk while maintaining consistency in quality.
Chemical Reactions Analysis
Types of Reactions
(3Z)-5-(2,5-Dimethoxyphenyl)-3-[(3-nitrophenyl)methylidene]-2,3-dihydrofuran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, (3Z)-5-(2,5-Dimethoxyphenyl)-3-[(3-nitrophenyl)methylidene]-2,3-dihydrofuran-2-one is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
The compound’s biological activity is of interest in the study of enzyme interactions and cellular processes. It serves as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine
Research in medicine explores the potential therapeutic applications of this compound. Its derivatives may exhibit pharmacological properties, making it a candidate for drug development.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of (3Z)-5-(2,5-Dimethoxyphenyl)-3-[(3-nitrophenyl)methylidene]-2,3-dihydrofuran-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biochemical pathways and cellular functions. The nitro and methoxy groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have an aniline ring substituted with chlorine atoms and exhibit different chemical properties due to the presence of halogens.
Benzylamine: An organic compound with a benzyl group attached to an amine functional group, used in various chemical syntheses.
Uniqueness
(3Z)-5-(2,5-Dimethoxyphenyl)-3-[(3-nitrophenyl)methylidene]-2,3-dihydrofuran-2-one is unique due to its combination of a furanone ring with dimethoxy and nitrophenyl substituents. This structural arrangement imparts distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
IUPAC Name |
(3Z)-5-(2,5-dimethoxyphenyl)-3-[(3-nitrophenyl)methylidene]furan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO6/c1-24-15-6-7-17(25-2)16(11-15)18-10-13(19(21)26-18)8-12-4-3-5-14(9-12)20(22)23/h3-11H,1-2H3/b13-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGOXDZDRZSLIL-JYRVWZFOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC(=CC3=CC(=CC=C3)[N+](=O)[O-])C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)C2=C/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.